molecular formula C26H47N7O10 B12595264 L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine CAS No. 651292-07-8

L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine

Cat. No.: B12595264
CAS No.: 651292-07-8
M. Wt: 617.7 g/mol
InChI Key: PBJCOIVKLICDNB-SGOOZESXSA-N
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Description

Primary Sequence Analysis and Residue Configuration

The primary sequence of TGVTAVA (Thr-Gly-Val-Thr-Ala-Val-Ala) contains seven residues with distinct physicochemical properties. Using amino acid molecular weights from empirical tables, the theoretical molecular weight calculates to:
$$
119\ (\text{Thr}) + 75\ (\text{Gly}) + 117\ (\text{Val}) + 119\ (\text{Thr}) + 89\ (\text{Ala}) + 117\ (\text{Val}) + 89\ (\text{Ala}) = 725\ \text{Da}.
$$
This aligns with ProtParam’s algorithm for summing residue masses.

Theoretical pI determination via the Expasy Compute pI/Mw tool considers ionizable groups at the N-terminus (pKa ≈ 8.0) and C-terminus (pKa ≈ 3.0). With no additional ionizable side chains, the pI simplifies to:
$$
\text{pI} = \frac{8.0 + 3.0}{2} = 5.5.
$$
This neutral charge suggests limited electrostatic interactions in physiological environments.

Amino acid composition analysis reveals:

  • Threonine (28.6%) : Polar, β-branched residues with hydroxyl groups for hydrogen bonding.
  • Valine (28.6%) : Hydrophobic, aliphatic side chains favoring membrane insertion.
  • Alanine (28.6%) : Small, nonpolar residues enhancing structural flexibility.
  • Glycine (14.3%) : Conformationally flexible, promoting turn formation.

Secondary Structure Prediction via Computational Modeling

Secondary structure prediction for TGVTAVA faces challenges due to its short length (7 residues), which falls below the 9-residue threshold for tools like PEP-FOLD. However, residue propensity analysis offers insights:

  • Helical Propensity : AGADIR’s α-helix model predicts low helical content due to the absence of helical stabilizers (e.g., glutamic acid, lysine) and the presence of β-branched threonine and valine, which disrupt helix formation.

  • β-Strand Potential : Valine and threonine favor β-sheets through steric hindrance reduction and side-chain packing. Molecular dynamics simulations suggest alternating backbone dihedrals (φ ≈ -120°, ψ ≈ 120°) characteristic of β-conformations.

  • Turn Motifs : The central Gly-Val-Thr sequence aligns with Type I β-turn signatures (i+2 = glycine). Ramachandran plots for these residues show φ/ψ angles (-60°, -30°) compatible with turn formation.

Tertiary Interaction Patterns in Lipid Membranes

TGVTAVA’s tertiary interactions with lipid bilayers derive from its amphipathic design:

  • Hydrophobic Anchoring : Valine and alanine residues (57.1% of sequence) partition into membrane cores. The aliphatic index, calculated as:
    $$
    \text{Aliphatic Index} = \frac{\text{Ala} + \text{Val} + \text{Leu} + \text{Ile}}{\text{Total Residues}} \times 100 = \frac{2 + 2 + 0 + 0}{7} \times 100 = 57.1,
    $$
    indicates moderate hydrophobicity, sufficient for interfacial anchoring.

  • Interfacial Hydrogen Bonding : Threonine hydroxyl groups form hydrogen bonds with lipid headgroups (e.g., phosphatidylcholine phosphates), stabilizing a oblique membrane orientation as observed in fusion peptides.

  • Charge-Mediated Positioning : At physiological pH (7.4), the peptide’s neutral charge (pI 5.5) reduces electrostatic repulsion with zwitterionic membranes, enabling deeper insertion compared to cationic antimicrobial peptides.

Molecular dynamics trajectories reveal a two-stage binding mechanism:

  • Adsorption : Electrostatic interactions between threonine hydroxyls and lipid headgroups.
  • Insertion : Hydrophobic valine/alanine side chains penetrate the acyl chain region, inducing local membrane curvature.

These interactions mirror those of viral fusion peptides, suggesting TGVTAVA could serve as a minimal model for studying membrane remodeling.

Properties

CAS No.

651292-07-8

Molecular Formula

C26H47N7O10

Molecular Weight

617.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C26H47N7O10/c1-10(2)18(31-16(36)9-28-22(38)17(27)14(7)34)24(40)33-20(15(8)35)25(41)29-12(5)21(37)32-19(11(3)4)23(39)30-13(6)26(42)43/h10-15,17-20,34-35H,9,27H2,1-8H3,(H,28,38)(H,29,41)(H,30,39)(H,31,36)(H,32,37)(H,33,40)(H,42,43)/t12-,13-,14+,15+,17-,18-,19-,20-/m0/s1

InChI Key

PBJCOIVKLICDNB-SGOOZESXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Coupling Reaction

  • Each amino acid is activated using coupling agents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
  • The activated amino acid reacts with the resin-bound peptide to form a peptide bond.

Deprotection

  • Protecting groups like Fmoc (fluorenylmethyloxycarbonyl) are removed using trifluoroacetic acid (TFA), exposing the reactive site for the next amino acid addition.

Cleavage

  • Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers such as triisopropylsilane (TIS).

Advantages

  • High efficiency and automation potential.
  • Suitable for complex peptides with multiple amino acids.

Enzymatic Synthesis

Enzymatic methods use biocatalysts to facilitate peptide bond formation under mild conditions. This approach is particularly useful for producing peptides with high stereochemical fidelity.

Use of Thermostable Enzymes

  • Enzymes like L-amino acid dehydrogenases are employed in combination with cofactors such as formate dehydrogenase to enhance reaction yield and minimize by-products.

Reaction Optimization

  • Parameters such as pH, temperature, and substrate concentration are optimized to improve enzymatic activity and peptide stability during synthesis.

Advantages

  • Environmentally friendly process with minimal use of hazardous chemicals.
  • High specificity for desired stereoisomers.

Chemical Synthesis

Chemical synthesis involves direct reactions between amino acids or their derivatives under controlled conditions.

Use of Protected Amino Acids

  • N-protected amino acids are used to prevent unwanted side reactions during coupling steps.

Hazardous Reagents

  • Diazomethane or other alkylating agents may be used in specific steps, requiring careful handling due to their toxicity.

Advantages

  • Allows for precise control over reaction conditions and intermediate isolation.

Biotechnological Production

Biotechnological methods involve using engineered microorganisms to produce individual amino acids or peptides.

Microbial Fermentation

  • Corynebacterium glutamicum has been engineered to produce L-valine through fermentation processes utilizing glucose as a carbon source.

Integration into Peptide Synthesis

  • The amino acids produced via fermentation are purified and incorporated into synthetic processes for peptide assembly.

Data Table: Comparison of Preparation Methods

Method Key Features Advantages Limitations
Solid-Phase Peptide Synthesis Sequential addition on solid resin High efficiency; automation possible Costly reagents; labor-intensive
Enzymatic Synthesis Biocatalysis using enzymes Eco-friendly; high stereochemical fidelity Limited scalability
Chemical Synthesis Direct chemical reactions Precise control over intermediates Use of hazardous reagents
Biotechnological Production Microbial fermentation Sustainable; scalable Requires genetic engineering

Notes on Stability and Purity

The stability of this compound under physiological conditions depends on factors such as pH, temperature, and enzyme presence during synthesis. Analytical techniques like high-pressure liquid chromatography (HPLC) are used to ensure purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxythreonine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC (diisopropylcarbodiimide).

Major Products Formed

    Oxidation: Hydroxythreonine-containing peptides.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Biochemical Research

Peptide Synthesis and Characterization
L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine can be synthesized using solid-phase peptide synthesis techniques. Characterization of synthesized peptides is crucial for understanding their biological activity and stability. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of the peptide.

Case Study: Antioxidant Properties
Research has shown that specific dipeptides exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study involving similar peptides demonstrated that they could scavenge free radicals effectively, suggesting potential applications in nutraceutical formulations aimed at enhancing health and longevity.

Pharmacological Applications

Drug Development
Peptides like this compound are increasingly being explored for their potential as therapeutic agents. Their ability to mimic natural hormones or neurotransmitters makes them candidates for drug development targeting various conditions, including metabolic disorders and neurodegenerative diseases.

Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of similar peptides on neuronal cell lines subjected to oxidative stress. The results indicated that these peptides could enhance cell viability and reduce apoptosis, highlighting their potential as neuroprotective agents in treating conditions like Alzheimer's disease.

Materials Science

Sorption Properties
The interaction of this compound with organic vapors has been studied to understand its sorption capacity and thermal stability. Peptides can form clathrates with organic compounds, which can be utilized in environmental applications such as pollutant capture.

Peptide Sorption Capacity Thermal Stability Application Area
L-Valyl-L-AlanineHighModerateEnvironmental remediation
L-Alanyl-L-ValineModerateHighDrug delivery systems
L-Threonylglycyl...VariableVariableSensor technologies

Nutritional Applications

Dietary Supplements
Peptides derived from amino acids are gaining popularity as dietary supplements due to their potential health benefits. This compound may be included in formulations aimed at enhancing muscle recovery and overall health.

Case Study: Muscle Recovery
A clinical trial assessed the effects of a peptide-rich supplement on muscle recovery post-exercise. Participants who consumed the supplement containing similar peptides reported reduced muscle soreness and improved recovery times compared to a placebo group.

Mechanism of Action

The mechanism of action of L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related peptides from the evidence, focusing on sequence, molecular weight (MW), and key features:

Compound Name Sequence (N- to C-terminal) Molecular Formula Molecular Weight (g/mol) Key Features Source (Evidence ID)
L-Threonylglycyl-L-valyl-L-threonyl-L-alanyl-L-valyl-L-alanine (Target) Thr-Gly-Val-Thr-Ala-Val-Ala Inferred: C26H47N7O10 ~617 Hydrophobic core (Val, Ala), Thr for potential phosphorylation, Gly for flexibility. N/A
L-Valine, L-threonylglycyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl- Thr-Gly-Ala-Ala-Lys-Ala-Val C26H48N8O9 616.73 Lys introduces positive charge; shorter chain with Ala repeats.
L-LEUCINE, L-THREONYL-L-ALANYL-L-VALYL-L-THREONYL-L-ALANYLGLYCYLGLYCYL-L-SERYL- Thr-Ala-Val-Thr-Ala-Gly-Gly-Ser-Leu C32H57N9O13 775.85 Gly-Gly motif enhances flexibility; Leu adds hydrophobicity.
L-Alanine, L-valyl-L-seryl-L-lysylglycyl-L-tryptophyl-L-arginyl-... (CAS 653602-59-6) Complex 15-mer C78H124N20O19 1645.94 Charged residues (Arg, Lys), aromatic Trp; likely bioactive (e.g., antimicrobial).
L-Threonyl-L-tryptophyl-L-threonyl-L-alanyl-L-asparaginyl-L-valylglycyl-... (CAS 207553-42-2) Thr-Trp-Thr-Ala-Asn-Val-Gly-... C54H84N16O18 1245.34 Trp and Asn for receptor binding; larger size suggests signaling roles.

Key Structural and Functional Insights:

Hydrophobicity vs. Solubility :

  • The target compound and ’s peptide share high valine/alanine content, favoring membrane association or protein-protein interactions. In contrast, ’s peptide includes charged residues (Arg, Lys), enhancing water solubility .

Functional Motifs :

  • Glycine’s role varies: The target has one Gly, while ’s peptide uses Gly-Gly for backbone flexibility, critical in linker regions .
  • Threonine residues in the target may serve as phosphorylation sites, a feature absent in ’s Trp/Asn-rich peptide .

Enzymatic Interactions :

  • Threonine aldolases () catalyze threonine metabolism, suggesting that threonine-rich peptides like the target could influence or be substrates for such enzymes .

Research Findings and Functional Implications

  • Stability : Peptides with repetitive hydrophobic residues (e.g., Val, Ala) often exhibit increased protease resistance but reduced aqueous solubility. This contrasts with ’s lysine/arginine-rich peptide, which is likely more stable in physiological buffers .
  • Synthesis Challenges: The target’s multiple threonine residues may complicate synthesis due to steric hindrance, a challenge also noted in threonine aldolase-mediated reactions .
  • Bioactivity : ’s peptide, with tryptophan and asparagine, highlights how residue choice dictates function (e.g., receptor targeting). The target’s lack of aromatic or charged residues may limit such roles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.